L-Tyrosylglycyl-L-phenylalanyl-L-leucine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Substitution reactions can occur at the amino or carboxyl termini.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine .
Scientific Research Applications
L-Tyrosylglycyl-L-phenylalanyl-L-leucine has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and structural studies.
Biology: Studied for its role in neurotransmission and pain modulation.
Medicine: Investigated for its potential therapeutic effects in pain management and opioid receptor research.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
Mechanism of Action
L-Tyrosylglycyl-L-phenylalanyl-L-leucine exerts its effects by binding to opioid receptors, specifically the δ- and µ-opioid receptors. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects. The compound mimics the action of endogenous enkephalins, which are natural pain-relieving peptides in the body .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosylglycylglycyl-L-phenylalanyl-D-leucine: A similar pentapeptide with a D-leucine residue instead of L-leucine.
L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucine (Leu-enkephalin): Another variant with an additional glycine residue
Uniqueness
L-Tyrosylglycyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and the presence of L-leucine, which contributes to its distinct binding affinity and activity at opioid receptors. This makes it a valuable compound for studying opioid receptor interactions and developing new analgesic agents .
Properties
CAS No. |
60254-81-1 |
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Molecular Formula |
C26H34N4O6 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H34N4O6/c1-16(2)12-22(26(35)36)30-25(34)21(14-17-6-4-3-5-7-17)29-23(32)15-28-24(33)20(27)13-18-8-10-19(31)11-9-18/h3-11,16,20-22,31H,12-15,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34)(H,35,36)/t20-,21-,22-/m0/s1 |
InChI Key |
NJQMBFDOYQGROG-FKBYEOEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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